

Application Notes and Protocols for HMPL-453 In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HMPL-453, also known as fanregrafanib, is a novel, highly selective, and potent small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway, through genetic alterations such as gene fusions, mutations, or amplifications, is a known oncogenic driver in various solid tumors.[2] HMPL-453 is under clinical development for the treatment of such tumors.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various FGFR-altered tumor models, both as a monotherapy and in combination with other anti-cancer agents.[3][4]

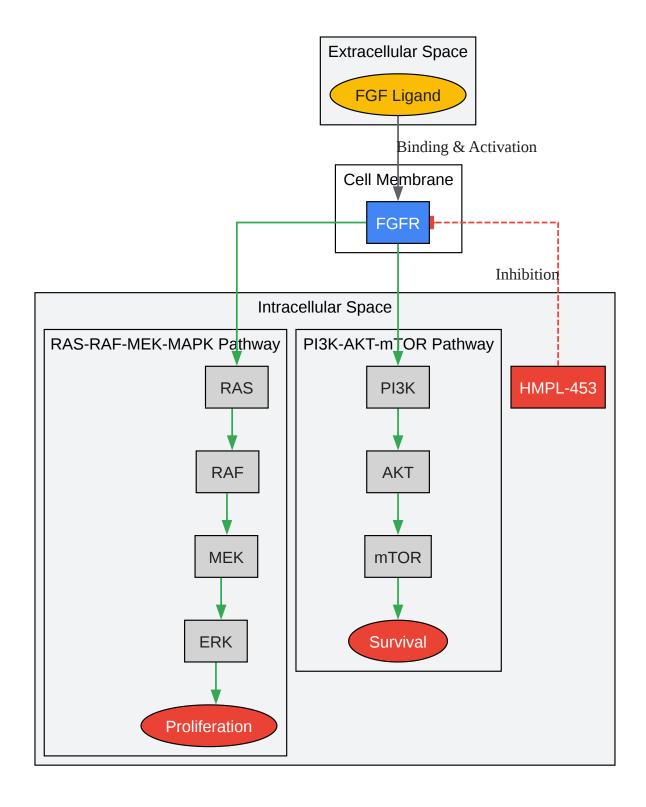
These application notes provide an overview of the in vivo experimental design for evaluating the efficacy of HMPL-453, including detailed protocols for xenograft and syngeneic tumor models.

Mechanism of Action: FGFR Signaling Pathway

Fibroblast growth factors (FGFs) are a family of signaling proteins that bind to and activate FGFRs, a class of receptor tyrosine kinases.[2] This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, differentiation, and angiogenesis.[2] In several cancers, aberrant FGFR signaling drives tumor growth and progression.[2] HMPL-453 selectively binds to and inhibits FGFR1, 2, and 3, thereby blocking



the downstream signaling pathways and inhibiting the growth of tumors with FGFR alterations. [5]





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Caption: FGFR Signaling Pathway and HMPL-453's Point of Inhibition.

Preclinical In Vivo Efficacy of HMPL-453

Preclinical studies have demonstrated the potent in vivo anti-tumor activity of HMPL-453 in various FGFR-altered tumor models. Oral administration of HMPL-453 resulted in dose-dependent tumor growth inhibition and, in some cases, tumor regression.[3]

Summary of Preclinical In Vivo Data

Model Type	Dosing	Key Findings
FGFR-altered Xenograft Models	50 mg/kg/day, oral	Induced tumor regression in most models tested.[3]
FGFR2 Fusion Syngeneic Model	Not specified	Significantly improved the anti- tumor activity of an anti-PD-1 antibody.[3]

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of HMPL-453 in both xenograft and syngeneic tumor models.

Protocol 1: HMPL-453 Monotherapy in a Xenograft Mouse Model

This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of HMPL-453 as a single agent.

- 1. Cell Line and Animal Model
- Cell Line: A human cancer cell line with a known FGFR alteration (e.g., AN3 CA endometrial cancer cells with FGFR2 mutation).
- Animal Model: Immunocompromised mice (e.g., 6-8 week old female Nu/Nu nude mice).

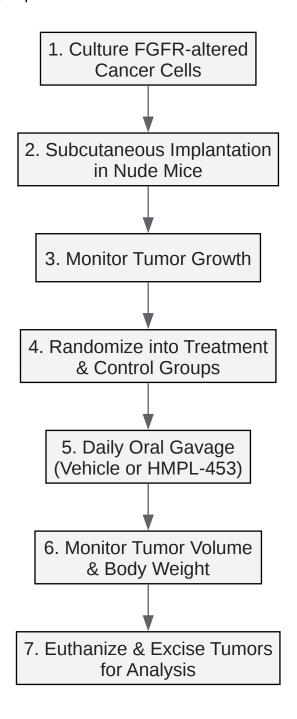


2. Tumor Implantation

- Culture AN3 CA cells in appropriate media until they reach 70-80% confluency.
- Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
- Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- 3. Tumor Growth Monitoring and Randomization
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
- Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- 4. Drug Formulation and Administration
- HMPL-453 Formulation: Prepare HMPL-453 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).
- Dosing: Based on preclinical data, a starting dose of 50 mg/kg/day can be used.
- Administration: Administer HMPL-453 or vehicle control orally (e.g., via oral gavage) once daily.
- 5. Endpoint Analysis
- Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors.



- Record the final tumor weight and volume for each mouse.
- Perform statistical analysis to compare tumor growth between the HMPL-453 treated group and the vehicle control group.



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Caption: Experimental Workflow for HMPL-453 Xenograft Study.



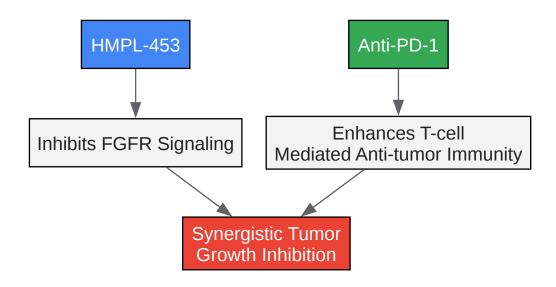
Protocol 2: HMPL-453 in Combination with Anti-PD-1 in a Syngeneic Mouse Model

This protocol is designed to evaluate the synergistic anti-tumor effect of HMPL-453 in combination with an anti-PD-1 antibody in an immunocompetent mouse model.

- 1. Cell Line and Animal Model
- Cell Line: A murine cancer cell line with a known FGFR alteration that can be grown in an immunocompetent mouse model (e.g., a cell line engineered to express an FGFR2 fusion).
- Animal Model: Immunocompetent mice that are syngeneic to the chosen cell line (e.g., 6-8 week old female BALB/c mice).
- 2. Tumor Implantation
- Follow the same procedure as in Protocol 1 for cell culture and tumor implantation.
- 3. Tumor Growth Monitoring and Randomization
- Follow the same procedure as in Protocol 1 for tumor growth monitoring.
- Once tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle Control + Isotype Control Antibody
 - Group 2: HMPL-453 + Isotype Control Antibody
 - Group 3: Vehicle Control + Anti-PD-1 Antibody
 - Group 4: HMPL-453 + Anti-PD-1 Antibody
- 4. Drug Formulation and Administration
- HMPL-453: Prepare and administer as described in Protocol 1.



- Anti-PD-1 Antibody: Administer the anti-PD-1 antibody (and corresponding isotype control) via intraperitoneal (i.p.) injection at a standard dose (e.g., 10 mg/kg) twice a week.
- 5. Endpoint Analysis
- Continue treatment and monitoring as in Protocol 1.
- At the end of the study, in addition to measuring tumor weight and volume, tumors can be processed for further analysis:
 - Immunophenotyping: Prepare single-cell suspensions from the tumors and analyze the immune cell infiltrate (e.g., CD4+ and CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.
 - Immunohistochemistry (IHC): Analyze the expression of immune markers within the tumor microenvironment.



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Caption: Logical Relationship of HMPL-453 and Anti-PD-1 Combination Therapy.

Conclusion

HMPL-453 is a promising targeted therapy for cancers with FGFR alterations. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of HMPL-453 as a monotherapy and in combination with immunotherapy.



Careful experimental design and execution are critical for obtaining robust and reproducible data to support the continued development of this novel anti-cancer agent.

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